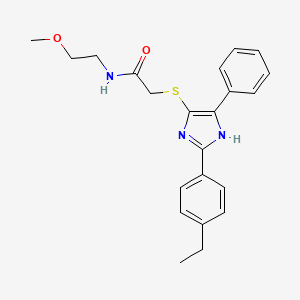

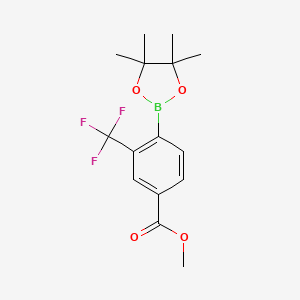

![molecular formula C16H9F4N3OS B2981745 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-89-1](/img/structure/B2981745.png)

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a compound that is structurally similar to Flufenacet . Flufenacet is a selective herbicide that is moderately soluble in water and is not highly volatile . It may persist in soil and water/sediment systems under certain conditions . It is moderately toxic to humans via the oral route and is considered to be a skin sensitiser .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “this compound”, has been reported in the literature . The compounds were synthesized in one step by the treatment of 2 with 2-[(methylthio)carbonthioyl]hydrazones . The reaction was carried out in the presence of triethylamine at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of Flufenacet . The chemical formula of Flufenacet is C₁₄H₁₃F₄N₃O₂S . The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring .Physical and Chemical Properties Analysis

Flufenacet, a compound structurally similar to “this compound”, is moderately soluble in water and is not highly volatile . It may persist in soil and water/sediment systems under certain conditions .Aplicaciones Científicas De Investigación

Photophysical Properties and Synthesis

Research on derivatives of benzamide, including those related to N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, has revealed significant interest in their photophysical properties. A study focused on the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes showcased the effect of various substituents on their photophysical behaviors. These compounds exhibited notable properties such as large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), indicating their potential in fluorescence-based applications (Zhang et al., 2017).

Anticancer Activity

Another significant area of research involves the anticancer potential of fluorinated thiadiazole derivatives. Studies have demonstrated that fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit moderate to good antiproliferative potency against various cancer cell lines. Among these, certain compounds have shown higher antiproliferative activity, suggesting their relevance in the development of anticancer drugs (Chowrasia et al., 2017).

Crystal Structure Analysis

The molecular geometry and crystal structure of biologically active 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazoles derivatives have been another focal point. Detailed quantitative analysis of their crystal packing, including the study of weak interactions such as C–H⋯OC/O–C, C–H⋯π, and C–H⋯F, provides insight into the stabilization mechanisms contributing to their structural integrity. This research highlights the significance of such derivatives in understanding the relationship between molecular structure and biological activity (Panini et al., 2013).

Antipathogenic Activity

The synthesis and characterization of acylthioureas and their interaction with bacterial cells have been studied, focusing on the anti-pathogenic activity against strains known for biofilm growth capabilities. This research underscores the potential of fluorinated benzamide derivatives in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of “N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their potential as anticancer agents . The lower toxicity and in vivo stability of the 1,3,4-thiadiazole nucleus make these compounds promising candidates for new drug development .

Mecanismo De Acción

Target of Action

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has been found to have anticancer effects . The primary targets of this compound are cancer cells, specifically PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines .

Mode of Action

The compound interacts with its targets by disrupting processes related to DNA replication . This allows it to inhibit the replication of both bacterial and cancer cells . The compound’s mode of action is also linked to the activation of caspases 3 and 9 in both PC3 and HT-29 cell lines , which are key enzymes in the process of apoptosis, or programmed cell death.

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication and apoptosis . By disrupting DNA replication, the compound prevents the proliferation of cancer cells. The activation of caspases 3 and 9 triggers the apoptosis pathway, leading to the death of the cancer cells .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target sites in the body and exert its effects .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .

Análisis Bioquímico

Biochemical Properties

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has been shown to exhibit cytotoxic activity against certain cancer cell lines . The compound’s activity is believed to be related to its ability to induce apoptosis via a caspase-dependent pathway

Cellular Effects

In cellular assays, this compound has demonstrated cytotoxic activity against PC3 (prostate cancer) and SKNMC (neuroblastoma) cell lines . The compound appears to influence cell function by inducing apoptosis, a form of programmed cell death

Molecular Mechanism

It is known to induce apoptosis, suggesting it may interact with biomolecules involved in this process

Propiedades

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F4N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYLTFROCKHGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)

![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B2981667.png)

![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)